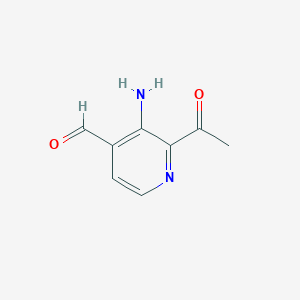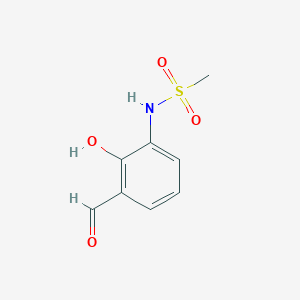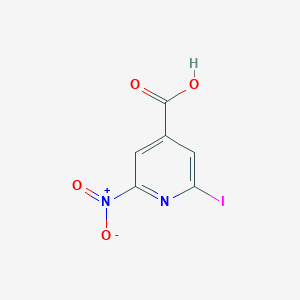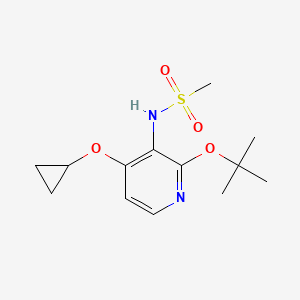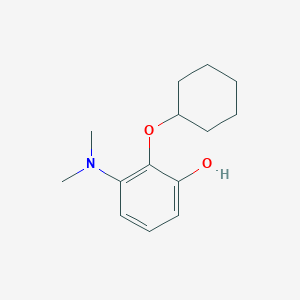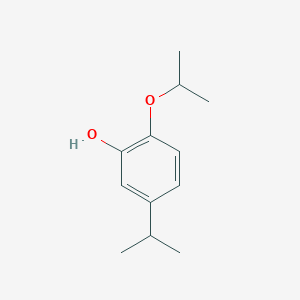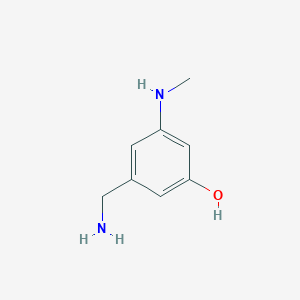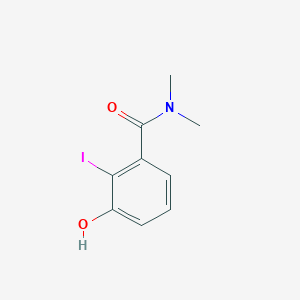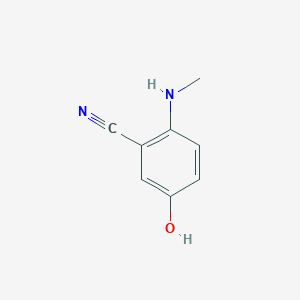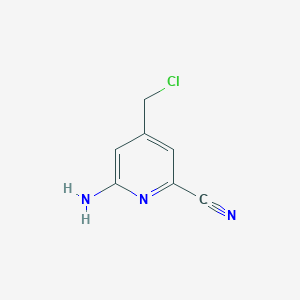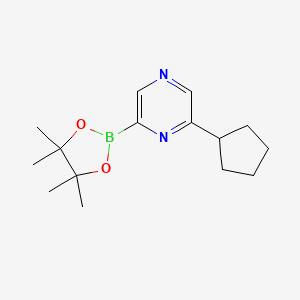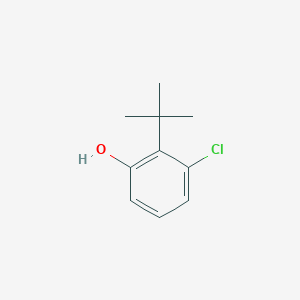
2-Tert-butyl-3-chlorophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Tert-butyl-3-chlorophenol is an organic compound with the molecular formula C10H13ClO. It is a derivative of phenol, where the hydrogen atoms on the benzene ring are substituted by a tert-butyl group and a chlorine atom. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Tert-butyl-3-chlorophenol typically involves the chlorination of 2-tert-butylphenol. One common method includes the use of sulfuryl chloride (SO2Cl2) as the chlorinating agent in the presence of a catalyst such as aluminum trichloride (AlCl3). The reaction is carried out under nitrogen flow, and the mixture is cooled in an ice bath before the addition of sulfuryl chloride .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as vacuum distillation and column chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 2-Tert-butyl-3-chlorophenol undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation Reactions: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to form corresponding alcohols or other reduced products.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Major Products:
Substitution: Formation of various substituted phenols.
Oxidation: Formation of quinones or other oxidized phenolic compounds.
Reduction: Formation of alcohols or other reduced derivatives.
Scientific Research Applications
2-Tert-butyl-3-chlorophenol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Used in the production of antioxidants, fragrances, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Tert-butyl-3-chlorophenol involves its interaction with various molecular targets and pathways. The phenolic group can form hydrogen bonds with biological molecules, affecting their structure and function. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and interactions. The chlorine atom can participate in halogen bonding, further modulating the compound’s biological activity .
Comparison with Similar Compounds
- 4-tert-Butyl-2-chlorophenol
- 2-tert-Butyl-4-chlorophenol
- 4-tert-Butylphenol
Comparison: 2-Tert-butyl-3-chlorophenol is unique due to the specific positioning of the tert-butyl and chlorine groups on the benzene ring. This positioning affects its chemical reactivity, physical properties, and biological activities. Compared to its isomers, this compound may exhibit different solubility, boiling points, and reactivity towards various reagents .
Properties
Molecular Formula |
C10H13ClO |
|---|---|
Molecular Weight |
184.66 g/mol |
IUPAC Name |
2-tert-butyl-3-chlorophenol |
InChI |
InChI=1S/C10H13ClO/c1-10(2,3)9-7(11)5-4-6-8(9)12/h4-6,12H,1-3H3 |
InChI Key |
DAMXXBYDFSPLKE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C=CC=C1Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl (8aR)-6-hydroxy-8a-methyl-3,4,6,7,8,8a-hexahydro-2H-spiro[naphthalene-1,2'-[1,3]dioxolane]-5-carboxylate](/img/structure/B14844093.png)
